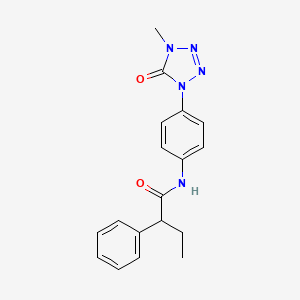

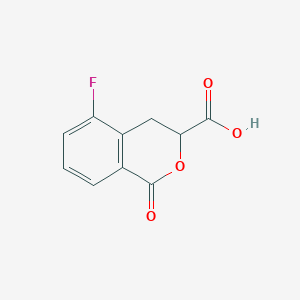

![molecular formula C15H12ClNO2 B2801814 N-[4-(2-chloroacetyl)phenyl]benzamide CAS No. 853574-47-7](/img/structure/B2801814.png)

N-[4-(2-chloroacetyl)phenyl]benzamide

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

N-[4-(2-chloroacetyl)phenyl]benzamide is a biochemical used for proteomics research . It has a molecular formula of C15H12ClNO2 and a molecular weight of 273.72 .

Molecular Structure Analysis

The InChI code for N-[4-(2-chloroacetyl)phenyl]benzamide is 1S/C15H12ClNO2/c16-10-14 (18)11-6-8-13 (9-7-11)17-15 (19)12-4-2-1-3-5-12/h1-9H,10H2, (H,17,19) . This code provides a specific textual representation of the molecule’s structure.Physical And Chemical Properties Analysis

N-[4-(2-chloroacetyl)phenyl]benzamide is a powder with a melting point of 140-141 degrees Celsius .Scientific Research Applications

Anti-Tubercular Applications

A study on novel benzamide derivatives demonstrated their synthesis and in vitro anti-tubercular activity against Mycobacterium tuberculosis. The compounds, synthesized using ultrasound-assisted methods, showed promising activity with low cytotoxicity, highlighting the potential of benzamide derivatives in anti-tubercular drug discovery (Nimbalkar et al., 2018).

Anticancer and HDAC Inhibition

Benzamide derivatives such as CI-994 have been shown to inhibit histone deacetylase (HDAC), causing histone hyperacetylation and exhibiting antitumor activity. This mechanism suggests that related compounds could have applications in cancer treatment by modulating gene expression through epigenetic mechanisms (Kraker et al., 2003).

Antimicrobial and Antiproliferative Properties

Research on N-(substituted phenyl)-2/4-(1H-indol-3-ylazo)-benzamides revealed their in vitro antibacterial and antifungal activities, alongside significant antiproliferative effects against various cancer cell lines. These findings underscore the versatility of benzamide derivatives in developing new antimicrobial and anticancer agents (Kumar et al., 2012).

Alzheimer's Disease Research

A study on benzamide derivatives targeting the acetylcholinesterase enzyme, relevant for Alzheimer's disease treatment, identified compounds with potent inhibitory effects. This suggests the potential of such derivatives in designing novel therapeutics for neurodegenerative disorders (Yamali et al., 2021).

Synthetic Methodology and Material Science

Research has also focused on the synthesis of benzamide derivatives for applications in material science, demonstrating innovative synthetic approaches and the exploration of new compounds with potential for advanced materials (Yokozawa et al., 2002).

Safety and Hazards

properties

IUPAC Name |

N-[4-(2-chloroacetyl)phenyl]benzamide |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H12ClNO2/c16-10-14(18)11-6-8-13(9-7-11)17-15(19)12-4-2-1-3-5-12/h1-9H,10H2,(H,17,19) |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CSABDAXPSTVWLP-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)C(=O)NC2=CC=C(C=C2)C(=O)CCl |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H12ClNO2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

273.71 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

N-[4-(2-chloroacetyl)phenyl]benzamide | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![1,8-Dioxaspiro[4.5]dec-3-ene](/img/structure/B2801738.png)

![1-(3-(6,7-dihydrothieno[3,2-c]pyridin-5(4H)-yl)azetidin-1-yl)-2-(2-methoxyphenyl)ethanone hydrochloride](/img/structure/B2801739.png)

![2-(3-Bicyclo[3.1.0]hexanyl)acetic acid](/img/structure/B2801741.png)

![2-(1-Methyl-2-propan-2-ylimidazol-4-yl)sulfonyl-6-phenyl-2-azaspiro[3.3]heptane](/img/structure/B2801744.png)

![N-[1-(cyclopropanecarbonyl)-3,4-dihydro-2H-quinolin-7-yl]-4-nitrobenzamide](/img/structure/B2801747.png)

![3,6-dichloro-N-[2-(4-methoxyphenyl)-2-pyrrolidin-1-ylethyl]pyridine-2-carboxamide](/img/structure/B2801752.png)

![Methyl 7-cyano-2-azabicyclo[2.2.2]oct-5-ene-2-carboxylate](/img/structure/B2801753.png)

![1-[4-[[4-(2,5-Dioxopyrrolidin-1-yl)phenyl]methyl]phenyl]pyrrolidine-2,5-dione](/img/structure/B2801754.png)